molecular formula C22H22N4O4S2 B11288766 Methyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-2-carboxylate

Methyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-2-carboxylate

Cat. No.: B11288766
M. Wt: 470.6 g/mol
InChI Key: IPAXTBJIFZBOPC-UHFFFAOYSA-N
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Description

METHYL 3-[2-({6-BENZYL-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a pyrido[4,3-d]pyrimidine core, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[2-({6-BENZYL-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: This step often involves cross-coupling reactions.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as acylation, sulfonation, and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[2-({6-BENZYL-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiophene or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

METHYL 3-[2-({6-BENZYL-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 3-[2-({6-BENZYL-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[4,3-d]pyrimidine Derivatives: These compounds share the core structure and may have similar biological activities.

    Thiophene Derivatives: Compounds with a thiophene ring can exhibit similar electronic properties.

    Benzyl-Substituted Compounds: These compounds may have comparable pharmacokinetic properties.

Uniqueness

METHYL 3-[2-({6-BENZYL-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE is unique due to its combination of a pyrido[4,3-d]pyrimidine core, a thiophene ring, and various functional groups. This unique structure may confer specific biological activities and properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

methyl 3-[[2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C22H22N4O4S2/c1-30-21(29)19-17(8-10-31-19)23-18(27)13-32-22-24-16-7-9-26(12-15(16)20(28)25-22)11-14-5-3-2-4-6-14/h2-6,8,10H,7,9,11-13H2,1H3,(H,23,27)(H,24,25,28)

InChI Key

IPAXTBJIFZBOPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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